GNE-6468

Nuclear Receptor Selectivity RORγ Inverse Agonist PPARγ Cross-Reactivity

GNE-6468 (CAS 1677668-27-7) is the premier chemical probe for clean RORγ target validation. Its >1000-fold selectivity over PPARγ and undetectable activity against RORα/β, FXR, LXRα/β, and PXR up to 10 µM ensure unambiguous mechanism-of-action studies—eliminating confounding polypharmacology seen with tools like T0901317. The LLE of 7.2 and defined selectivity panel make it the definitive inverse agonist for dissecting Th17-driven pathways. Ideal for acute in vitro assays; high predicted clearance (CLhep 17 mL/min/kg human) suits short-term ex vivo paradigms. Choose GNE-6468 when PPARγ selectivity is paramount.

Molecular Formula C23H16ClN3O4
Molecular Weight 433.8 g/mol
Cat. No. B10818366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-6468
Molecular FormulaC23H16ClN3O4
Molecular Weight433.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O
InChIInChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31)
InChIKeyGIYKJPISDNWSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-6468 for Scientific Research: Chemical Profile, CAS Number, and Supplier-Grade Specifications


GNE-6468 (CAS 1677668-27-7) is a synthetic small molecule belonging to the imidazo[1,5-a]pyrimidine class [1]. It functions as a potent and selective inverse agonist of the nuclear receptor retinoic acid receptor-related orphan receptor gamma (RORγ, also known as RORc or NR1F3) [1]. GNE-6468 is supplied by multiple vendors for research purposes with reported purity levels typically ≥98% (up to >99%) .

Why GNE-6468 Cannot Be Interchanged with Generic RORγ Modulators in Experimental Protocols


Substituting GNE-6468 with a different RORγ modulator, even one with similar potency, can invalidate experimental outcomes due to divergent selectivity profiles and physicochemical liabilities. GNE-6468 demonstrates >1000-fold selectivity for RORγ over PPARγ and lacks detectable activity against other nuclear receptors at concentrations up to 10 µM [1]. In contrast, many earlier RORγ modulators like T0901317 exhibit significant polypharmacology, activating LXRα and other off-targets that confound interpretation [2]. Furthermore, GNE-6468 exhibits high predicted clearance values, making it suitable for acute mechanistic studies but inappropriate for chronic in vivo efficacy models that would require optimized pharmacokinetic properties .

GNE-6468 Quantitative Evidence Guide: Head-to-Head Selectivity, Potency, and Physicochemical Metrics


GNE-6468 Demonstrates >1000-Fold RORγ vs. PPARγ Selectivity Compared to >300-Fold Class Benchmark

GNE-6468 (compound 28) exhibits >1000-fold selectivity for RORγ over PPARγ in cellular assays, whereas the class benchmark GNE-0946 (compound 9) achieves only >300-fold selectivity [1]. The Ligand-Lipophilic Efficiency (LLE) of GNE-6468 is 7.2, the highest among all compounds profiled in the series [1].

Nuclear Receptor Selectivity RORγ Inverse Agonist PPARγ Cross-Reactivity

GNE-6468 Shows 1.8-Fold Superior IL-17 Inhibition in PBMCs Compared to GNE-0946

GNE-6468 inhibits IL-17 production in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 30 nM, whereas the comparator GNE-0946 achieves an EC50 of 17 nM, representing a 1.8-fold difference in functional cellular potency [1]. Both compounds possess the 1-(3′-hydroxy-4′-benzoic acid) motif that confers enhanced IL-17 suppression compared to analogs lacking this substructure (EC50 range: 120-300 nM) [1].

IL-17 Inhibition PBMC Assay Functional Potency

GNE-6468 Exhibits 2.5-Fold Higher Predicted Human Clearance vs. Rodent Clearance

GNE-6468 displays high predicted clearance values in human and rodent hepatocytes, with CLhep values of 17 and 42 mL/min/kg, respectively . The 2.5-fold higher predicted clearance in rodents indicates a pronounced species difference that must be accounted for in preclinical study design.

Hepatic Clearance In Vitro Metabolism Pharmacokinetics

GNE-6468 Demonstrates No Detectable Activity Against RORα, RORβ, FXR, LXRα, LXRβ, or PXR at Concentrations up to 10 µM

In a comprehensive cellular nuclear receptor panel, GNE-6468 showed no detectable activity against RORα, RORβ, FXR, LXRα, LXRβ, or PXR at concentrations up to 10 µM, yielding a selectivity window of >277 to >1000-fold over these receptors [1]. The broader class of imidazo[1,5-a]pyrimidines profiled in the study (compounds 2, 9, 10, 18, 24, 28) collectively exhibited EC50 values for RORγ in the 4–36 nM range with no detectable off-target activity in agonist or antagonist modes up to 10 µM [1].

Nuclear Receptor Panel Off-Target Profiling Selectivity

GNE-6468 Optimal Use Cases: Experimental Designs Leveraging High Selectivity and Defined Clearance


Acute Mechanistic Studies of RORγ-Dependent IL-17 Production in Human Primary Cells

GNE-6468's high potency in human PBMC IL-17 inhibition assays (EC50 = 30 nM) and >1000-fold selectivity over PPARγ make it the preferred tool for dissecting RORγ-specific contributions to Th17-driven inflammation without PPARγ pathway interference [1]. The absence of detectable activity against RORα, RORβ, and other nuclear receptors at concentrations up to 10 µM ensures that observed effects can be confidently attributed to RORγ antagonism [1]. The high predicted clearance (CLhep = 17 mL/min/kg human) reinforces its suitability for short-term ex vivo or acute in vitro exposure paradigms .

Chemical Biology Tool for RORγ Target Validation and Nuclear Receptor Selectivity Profiling

With an LLE of 7.2—the highest among all compounds in its series—GNE-6468 represents an optimized chemical probe for target validation studies [1]. Its well-defined selectivity panel data (no activity against RORα, RORβ, FXR, LXRα, LXRβ, PXR up to 10 µM) provides researchers with a clean pharmacological tool for deconvoluting RORγ function in complex biological systems [1].

Species-Specific Pharmacokinetic Bridging Studies

The 2.5-fold difference in predicted hepatic clearance between rodent (42 mL/min/kg) and human (17 mL/min/kg) hepatocytes positions GNE-6468 as a case study for understanding species-specific metabolism of imidazo[1,5-a]pyrimidine RORγ inverse agonists. Researchers can utilize GNE-6468 to develop allometric scaling models or in vitro-in vivo extrapolation (IVIVE) methods for this chemotype.

Comparative Potency Studies Using GNE-0946 and GNE-6468 Calibration

GNE-6468 and GNE-0946 form a calibrated potency pair: GNE-0946 is 1.8-fold more potent in IL-17 PBMC assays (EC50 = 17 nM vs. 30 nM) but exhibits lower RORγ/PPARγ selectivity (>300-fold vs. >1000-fold) [1]. Researchers requiring maximal IL-17 suppression with acceptable PPARγ cross-reactivity may select GNE-0946, while those prioritizing PPARγ selectivity over maximal IL-17 suppression should select GNE-6468 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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